molecular formula C6H15NOSi B1585609 N-Methyl-N-(trimethylsilyl)acetamide CAS No. 7449-74-3

N-Methyl-N-(trimethylsilyl)acetamide

Cat. No.: B1585609
CAS No.: 7449-74-3
M. Wt: 145.27 g/mol
InChI Key: QHUOBLDKFGCVCG-UHFFFAOYSA-N
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Description

Historical Context and Evolution of N-Silyl Amide Reagents in Organic and Analytical Chemistry

The application of silylation as a derivatization technique in analytical chemistry began in the 1960s. numberanalytics.com It was initially developed to improve the volatility of analytes for analysis by gas chromatography (GC). numberanalytics.com Silylation involves the substitution of an active hydrogen atom on functional groups like hydroxyls (–OH), amines (=NH), or thiols (–SH) with a silyl (B83357) group, most commonly the trimethylsilyl (B98337) (TMS) group. colostate.edu This modification reduces the polarity and increases the thermal stability of the parent compounds, making them suitable for GC analysis. sigmaaldrich.com

N-silyl amide reagents, a specific class of silylating agents, emerged as powerful tools in this field. Compounds such as N,O-Bis(trimethylsilyl)acetamide (BSA) and its fluorinated analogs, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), became some of the most important and widely used silylating agents for the analytical derivatization of nearly all classes of compounds. dshs-koeln.dethieme-connect.com The development of these reagents was a significant advancement because they offered high silylating potential under mild and neutral reaction conditions, and their byproducts are typically volatile, which simplifies their removal from the reaction mixture. thieme-connect.com This evolution provided chemists with a range of reagents with varying reactivities, allowing for more tailored and efficient derivatization in both synthetic and analytical applications. colostate.edu

Positioning of N-Methyl-N-(trimethylsilyl)acetamide within the Landscape of Silylating Agents

This compound (MTSA) occupies a specific niche within the broad spectrum of available silylating agents. Its utility is best understood by comparing it to other widely used N-silyl amides, such as N,O-Bis(trimethylsilyl)acetamide (BSA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The primary distinction among these reagents lies in their reactivity, the nature of their byproducts, and their volatility.

MTSA is considered a powerful silylating agent for polar compounds. sigmaaldrich.com Its reactivity is generally strong, capable of derivatizing a wide range of functional groups. Compared to BSA, which has similar reactivity for many functional groups, MTSA's byproducts differ. sigmaaldrich.com The choice between MTSA and its fluorinated analog, MSTFA, often depends on the specific analytical requirements; MSTFA and its byproduct, N-methyltrifluoroacetamide, are noted for their higher volatility, which can be advantageous in preventing chromatographic interference. researchgate.net BSTFA is considered more reactive than BSA, particularly for sterically hindered or less acidic functional groups, due to the electron-withdrawing trifluoroacetyl group.

Silylating AgentAbbreviationKey CharacteristicsCommon Applications
This compoundMTSAPowerful silylating agent for polar compounds. sigmaaldrich.comDerivatization of carbohydrates, amino acids, and damaged nucleic acid bases for GC-MS. chemicalbook.comsigmaaldrich.com
N,O-Bis(trimethylsilyl)acetamideBSAGood solvent properties; volatile byproducts. sigmaaldrich.com Reactivity is similar to BSTFA for many groups. sigmaaldrich.comGeneral purpose silylation; protection of hydroxyl groups; analysis of phenolic acids.
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAMore reactive than BSA, especially for hindered groups. Commonly used with a catalyst like TMCS. mdpi.comDerivatization of challenging analytes like amino acids, steroids, and benzodiazepines. mdpi.com
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAHighly volatile, along with its byproducts, reducing chromatographic interference. researchgate.netMetabolomics, pharmaceutical analysis, and determination of steroid hormones. nih.gov

Contemporary Significance and Research Trajectories in Chemical Sciences

The contemporary significance of this compound is primarily centered on its application as a derivatizing reagent in analytical chemistry, especially for gas chromatography-mass spectrometry (GC-MS). chemicalbook.comsigmaaldrich.com Its ability to silylate polar compounds makes it indispensable for the analysis of various biological molecules that are otherwise unsuitable for direct GC analysis. evitachem.com

Detailed Research Applications:

Carbohydrate Analysis: MTSA is used for the quantification of carbohydrate intermediates in glycation systems. By converting the polar hydroxyl groups of sugars into less polar trimethylsilyl ethers, their volatility is increased, enabling their separation and detection by GC-MS. chemicalbook.comsigmaaldrich.com

Analysis of DNA Damage: Researchers have employed MTSA to characterize damaged products of nucleic acid bases, such as thymine (B56734) and cytosine, that form upon exposure to UV light. chemicalbook.comsigmaaldrich.com Derivatization with MTSA allows for the sensitive detection of these modified bases via GC-MS, which is crucial for studies in toxicology and molecular biology. chemicalbook.com

Pharmaceutical and Biological Analysis: The reagent is utilized for the detection of steroid hormones and various pharmaceutical intermediates. evitachem.com It also finds use in the broader characterization of biological molecules, including amino acids, nucleotides, and peptides. evitachem.com

Organic Synthesis: Beyond analytical applications, MTSA participates in synthetic organic reactions. For instance, its interaction with chloromethyl(methyl)-diacetoxysilane has been shown to form a complex trioxadisilinan-6-ylium chloride derivative. chemicalbook.com

Current research continues to rely on established silylating agents like MTSA for routine and advanced analytical workflows. The ongoing need for sensitive and reliable quantification of metabolites and other small molecules in complex biological matrices ensures the continued relevance of MTSA in fields ranging from metabolomics to environmental analysis and pharmaceutical development. evitachem.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N-trimethylsilylacetamide
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InChI

InChI=1S/C6H15NOSi/c1-6(8)7(2)9(3,4)5/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QHUOBLDKFGCVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H15NOSi
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DSSTOX Substance ID

DTXSID0064707
Record name Acetamide, N-methyl-N-(trimethylsilyl)-
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Molecular Weight

145.27 g/mol
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CAS No.

7449-74-3
Record name N-Methyl-N-(trimethylsilyl)acetamide
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Record name N-Trimethylsilyl-N-methylacetamide
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Record name N-Methyl-N-(trimethylsilyl)acetamide
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Record name Acetamide, N-methyl-N-(trimethylsilyl)-
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Record name Acetamide, N-methyl-N-(trimethylsilyl)-
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Record name N-methyl-N-(trimethylsilyl)acetamide
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Record name N-TRIMETHYLSILYL-N-METHYLACETAMIDE
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Mechanistic Investigations of Silylation by N Methyl N Trimethylsilyl Acetamide

Fundamental Silylation Mechanisms with N-Methyl-N-(trimethylsilyl)acetamide

The silylation process mediated by this compound involves a series of fundamental mechanistic steps. These include the substitution of active hydrogens, the dynamics of nucleophilic attack, and the structural tautomerism of the reagent itself.

Replacement of Active Hydrogen Atoms by Trimethylsilyl (B98337) Groups

The primary function of this compound is to replace active hydrogen atoms in various functional groups with a trimethylsilyl (TMS) group. evitachem.comthamesrestek.co.uk This reaction is applicable to a wide range of polar compounds, including alcohols, phenols, carboxylic acids, and amines. dshs-koeln.detaylorandfrancis.com The general transformation involves the reaction of a substrate with an active hydrogen (R-XH) with MSA, yielding a trimethylsilylated product (R-X-Si(CH₃)₃) and the byproduct, N-methylacetamide. wikipedia.org

This derivatization reduces the polarity of the original molecule and disrupts intermolecular hydrogen bonding. thamesrestek.co.uksemanticscholar.org The resulting silyl (B83357) derivatives are generally more volatile, less polar, and more thermally stable than their parent compounds, which is particularly advantageous for analytical techniques such as gas chromatography (GC) and mass spectrometry (MS). thamesrestek.co.uksemanticscholar.orgregistech.com For instance, the silylation of non-volatile compounds like carbohydrates or amino acids converts them into derivatives that can be readily analyzed by GC. dshs-koeln.deevitachem.com

The reaction can be represented as: R-XH + CH₃C(=O)N(CH₃)Si(CH₃)₃ → R-X-Si(CH₃)₃ + CH₃C(=O)NH(CH₃)

Nucleophilic Attack and Leaving Group Dynamics in Silylation Reactions

The silylation reaction with this compound proceeds through a nucleophilic substitution mechanism, typically a bimolecular nucleophilic substitution (SN2) type reaction at the silicon center. nih.gov In this process, the substrate containing the active hydrogen (e.g., an alcohol, R-OH) acts as the nucleophile. The lone pair of electrons on the oxygen atom attacks the electrophilic silicon atom of the TMS group in MSA.

Tautomerism and Structural Dynamics of this compound

This compound can exist in equilibrium between two tautomeric forms: the N-silylamide form (amide structure) and the O-silylimidate form (imidic ester structure). researchgate.net

Amide Form: CH₃C(=O)N(CH₃)Si(CH₃)₃

Imidate Form: CH₃C(OSi(CH₃)₃)=NCH₃

This amido-imido tautomerism is a critical aspect of its reactivity. The imidate form, although typically the minor component in the equilibrium, is considered to be a more potent silylating agent. The position of this equilibrium can be influenced by factors such as the solvent and temperature. Quantum chemical studies have explored the interaction of both tautomers with electrophiles, indicating that they can react via different pathways. researchgate.net The ambident nature of the N-trimethylsilyl-N-methylacetamide system allows it to react with certain electrophiles to give products of either trans-silylation or alkylation, depending on the reaction conditions and the specific electrophile used. researchgate.net

Reaction Kinetics and Thermodynamic Considerations in this compound-Mediated Silylation

The efficiency and outcome of silylation reactions using this compound are significantly dependent on reaction conditions such as temperature, time, and the choice of solvent. Understanding these parameters is key to optimizing derivatization for analytical or synthetic purposes.

Influence of Temperature and Reaction Time on Derivatization Efficiency

Temperature and reaction time are critical variables that control the rate and completeness of silylation. Generally, increasing the reaction temperature accelerates the derivatization process. semanticscholar.org Many compounds can be fully derivatized shortly after being dissolved in the reagent at room temperature. sigmaaldrich.com However, for less reactive or sterically hindered compounds, heating is often necessary to achieve complete and rapid conversion. sigmaaldrich.comsigmaaldrich.com

For example, some compounds that are difficult to silylate may require heating at temperatures around 70°C for 15 to 30 minutes. sigmaaldrich.comsigmaaldrich.com Studies on the silylation of fecal sterols showed that derivatization at 60°C for one hour was a common, albeit sometimes tedious, procedure. idc-online.com In some cases, solvent-free reactions at elevated temperatures (e.g., 70-80°C) can significantly reduce reaction times from hours to approximately 1.5 hours. semanticscholar.org It is important to note that while higher temperatures increase the reaction rate, they can also lead to the formation of byproducts or the degradation of sensitive analytes. Therefore, the optimal temperature and time must be determined for each specific application to maximize the yield of the desired derivative while minimizing undesirable side reactions.

Table 1: Effect of Temperature and Time on Silylation Efficiency for Selected Substrates

Substrate Silylating Agent Conditions Outcome
Sterols BSTFA 60°C, 1 hour Effective, but considered a tedious procedure idc-online.com
Difficult-to-silylate compounds BSA 70°C, 15 minutes Complete derivatization achieved sigmaaldrich.com
Benzyl Alcohol HMDS (with catalyst) 70-80°C, ~1.5 hours (neat) Reaction time significantly reduced compared to room temperature or in solvent semanticscholar.org
Phenol HMDS (with catalyst) 70-80°C, ~1.5 hours (neat) Reaction time significantly reduced compared to room temperature or in solvent semanticscholar.org

Catalysis in this compound Silylation Reactions

The silylation potential of this compound (MSA) can be significantly enhanced through the use of catalysts. sigmaaldrich.com Catalysts are employed to increase the reaction rate, especially for sterically hindered or less reactive functional groups, and to drive the reaction toward completion. dshs-koeln.de The choice of catalyst depends on the substrate and the desired reaction outcome. Both acid and base catalysts are utilized, each operating through distinct mechanisms to facilitate the transfer of the trimethylsilyl (TMS) group.

Role and Mechanisms of Acid and Base Catalysts (e.g., Trimethylchlorosilane, Pyridine (B92270), Potassium Acetate (B1210297), Trimethylsilylimidazole)

The efficiency of silylation by this compound is often improved by the addition of catalytic amounts of either acidic or basic substances. These catalysts activate either the silylating agent or the substrate, thereby lowering the energy barrier for the reaction.

Trimethylchlorosilane (TMCS): TMCS is a frequently used acid catalyst in silylation reactions. sigmaaldrich.comresearchgate.net Its primary role is to increase the silylating power of the main reagent, like MSA. The mechanism involves an in situ reaction with the substrate's active hydrogen (e.g., from an -OH group) to produce a small quantity of hydrogen chloride (HCl). This HCl can then protonate the MSA molecule, making the silicon atom more electrophilic and susceptible to nucleophilic attack by the substrate. Alternatively, TMCS can react with the N-methylacetamide byproduct, regenerating the silylating agent and driving the equilibrium forward. dshs-koeln.de In reactions involving amine hydrochlorides, N-TMS-amides like MSA can react with the hydrohalide to generate trimethylhalosilanes such as TMCS, which then act as the catalyst. dshs-koeln.de

Pyridine: Pyridine is a polar, basic solvent that often serves a dual role as a catalyst and a reaction medium. sigmaaldrich.comgcms.cz As a base catalyst, pyridine can activate the substrate by abstracting a proton from the functional group (e.g., hydroxyl), increasing its nucleophilicity towards the silicon atom of MSA. researchgate.net Additionally, in silylation reactions that may produce HCl, such as those involving organochlorosilanes, pyridine acts as an effective HCl scavenger, preventing undesirable side reactions and driving the equilibrium towards the formation of the silylated product. gcms.cz Its ability to function as a Lewis base allows it to activate hydroxyl groups, facilitating the access of the silylating agent. researchgate.net

Potassium Acetate: Potassium acetate is utilized as a strong base catalyst, particularly in reactions where enolization is required. dshs-koeln.de For instance, in the silylation of ketones to form trimethylsilyl enol ethers, potassium acetate facilitates the deprotonation at the α-carbon, promoting the formation of the enolate. This enolate then readily reacts with the silylating agent, MSA. Its role is primarily to act as a strong base that forwards the enolization of the carbonyl function. dshs-koeln.de

Trimethylsilylimidazole (TMSI): N-Trimethylsilylimidazole is itself a powerful silylating agent, especially for hydroxyl groups, but it is also used as a catalyst. gcms.czresearchgate.net When used as a catalyst with MSA, TMSI can enhance the reaction velocity for silylating amino functions and sterically hindered hydroxyl groups. dshs-koeln.de One proposed mechanism for amine-assisted silylation involves a pre-equilibrium where the catalyst (in this case, the imidazole (B134444) generated from TMSI) quaternizes the electrophilic silane (B1218182) (MSA). psu.edu This quaternized species is a more potent silylating agent. psu.edu Another role is simply as a proton acceptor, facilitating the reaction by shifting the equilibrium towards the products. psu.edu TMSI can often be replaced by imidazole itself to serve this catalytic function. dshs-koeln.de

Table 1: Overview of Catalysts in Silylation Reactions

Catalyst Type Primary Role Mechanistic Action
Trimethylchlorosilane (TMCS) Acid Increases silylating power of MSA. sigmaaldrich.comresearchgate.net Generates HCl in situ to protonate MSA, increasing silicon electrophilicity. dshs-koeln.de
Pyridine Base Activates substrate; scavenges HCl. researchgate.netgcms.cz Abstracts proton from substrate to increase nucleophilicity; neutralizes acid byproducts. researchgate.netgcms.cz
Potassium Acetate Base Promotes enolization of carbonyls. dshs-koeln.de Acts as a strong base to deprotonate the α-carbon, forming an enolate. dshs-koeln.de
Trimethylsilylimidazole (TMSI) Base/Silylating Agent Enhances reaction velocity for hindered groups. dshs-koeln.de Can quaternize the silylating agent or act as a proton acceptor. psu.edu

Impact of Catalyst Concentration on Reaction Completeness and Side Product Formation

The concentration of the catalyst is a critical parameter that can determine both the extent to which a reaction proceeds to completion and the profile of byproducts formed.

Reaction Completeness: For many silylation reactions, particularly those involving sterically hindered or poorly reactive functional groups, the presence of a catalyst is mandatory to achieve quantitative yields. dshs-koeln.deresearchgate.net Typically, catalysts are added in concentrations ranging from 1% to 10% relative to the silylating agent. sigmaaldrich.com Insufficient catalyst concentration can lead to incomplete derivatization, resulting in a mixture of the starting material and the silylated product. For example, the silylation of secondary alcohols and amines often requires a catalyst like TMCS to ensure high derivatization yields. researchgate.net In some challenging cases, catalyst concentrations of up to 50% have been reported with related silylating agents like BSTFA to drive the reaction to completion. dshs-koeln.de The progress of the derivatization can be monitored by analyzing aliquots at different time intervals until the product peak shows no further increase. sigmaaldrich.com

Side Product Formation: While catalysts are essential for reaction efficiency, their concentration can also influence the formation of unwanted side products. The choice of catalyst and solvent system can lead to different product distributions. For instance, the silylation of 17α-ethinylestradiol with BSTFA/TMCS in solvents like ethyl acetate resulted in multiple products, including undesired TMS-E1. researchgate.net However, changing the solvent to pyridine or dimethyl formamide (B127407) with the same catalyst system yielded a single, fully derivatized product. researchgate.net This demonstrates that the interplay between catalyst concentration and the reaction environment is crucial. An excessive concentration of a highly reactive catalyst could potentially lead to side reactions, such as the cleavage of TMS ethers by trimethyliodosilane (TMIS) to form iodinated compounds if not carefully controlled. dshs-koeln.de Therefore, optimizing the catalyst concentration is a key step in developing a robust silylation method, balancing the need for complete reaction with the imperative to minimize side product formation.

Theoretical and Computational Studies of this compound Reactivity

Theoretical and computational chemistry have provided significant insights into the reactivity of this compound (MSA), particularly in its reactions with electrophilic silanes. These studies, often employing multinuclear NMR spectroscopy and quantum chemical calculations, have elucidated complex reaction pathways, identified transient intermediates, and explained the formation of specific products. researchgate.netresearchgate.net

Research into the trans-silylation reaction between MSA and bifunctional silanes, such as chloromethyl(diorgano)chlorosilanes (ClCH2SiR¹R²Cl), has revealed a multi-stage process. researchgate.netresearchgate.net The initial step is the trans-silylation, where the trimethylsilyl group of MSA is exchanged, leading to the formation of trimethylchlorosilane (Me3SiCl) and an N-[chloro(diorgano)silyl]methyl-N-methylacetamide intermediate. researchgate.net

Computational studies have investigated the subsequent intramolecular transformations of this unstable intermediate. researchgate.net These studies indicate that the reaction can proceed through two different pathways depending on the reaction conditions:

Kinetically Controlled Pathway: This leads to the formation of O-[(dimethylchlorosilyl)methyl]imidates, which are intermediates containing a hypervalent Cl-Si-N bond. researchgate.net

Thermodynamically Controlled Pathway: This results in the formation of stable (O→Si) chelate compounds with a pentacoordinate silicon atom. researchgate.netresearchgate.net These N-[(dimethylchlorosilyl)methyl]amides are the more stable, final products. researchgate.net

Quantum chemical studies have also explored the initial interactions between MSA and electrophiles like (chloromethyl)trifluorosilane. researchgate.net These calculations analyze the molecular electrostatic potential (MESP) maps to identify reactive sites and model the formation of initial complexes, which can involve O∙∙∙Si, O∙∙∙C, N∙∙∙Si, or N∙∙∙C bonding, depending on the tautomeric form of the nucleophile (amide or imidate). researchgate.net These theoretical models help to rationalize the observed product distribution, such as the formation of trans-silylation products versus alkylation products. researchgate.net The stability of intermediates and the energy of dative bonds in the resulting chelate structures have also been estimated using these computational methods. researchgate.net

Table 2: Findings from Theoretical Studies of MSA Reactivity

Study Focus Key Findings Methods Used
Trans-silylation with ClCH2SiR¹R²Cl Multi-stage reaction involving an initial trans-silylation followed by intramolecular rearrangement. researchgate.netresearchgate.net Multinuclear NMR Spectroscopy
Reaction Intermediates Identification of kinetically controlled O-silylated imidates and thermodynamically stable (O→Si) chelated amides. researchgate.net NMR Spectroscopy, X-ray Diffraction Analysis
Reaction Pathways Elucidation of competing kinetically and thermodynamically controlled pathways leading to different products. researchgate.net NMR Monitoring
Initial Reactant Interaction Modeling of complex formation between MSA tautomers and electrophiles based on electrostatic potentials. researchgate.net Quantum Chemical Calculations (MESP)
Product Stability Formation of stable five-membered chelate rings with a pentacoordinate silicon atom. researchgate.net X-ray Diffraction Analysis, NMR

Applications of N Methyl N Trimethylsilyl Acetamide in Analytical Chemistry

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying compounds in complex mixtures. nih.govsigmaaldrich.com However, many biologically significant molecules are not directly amenable to GC-MS analysis due to their low volatility and thermal instability. nih.govresearchgate.net Derivatization with reagents like MSTA is a crucial step to overcome these limitations. numberanalytics.comnih.gov

Principles of Volatility and Thermal Stability Enhancement through Silylation

The process of silylation with MSTA fundamentally alters the chemical properties of a molecule, enhancing its suitability for GC-MS analysis. researchgate.netnumberanalytics.com

Increased Volatility: Polar functional groups, such as hydroxyl and carboxyl groups, are responsible for strong intermolecular hydrogen bonds. researchgate.net These bonds decrease a compound's volatility, making it difficult to vaporize for gas chromatography. youtube.comresearchgate.net Silylation replaces the active hydrogens in these groups with nonpolar trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.comyoutube.com This substitution effectively eliminates hydrogen bonding, leading to a significant increase in the molecule's volatility. researchgate.netresearchgate.net

The general reaction for silylation with N-Methyl-N-(trimethylsilyl)acetamide involves the transfer of a trimethylsilyl group from the MSTA molecule to the analyte, with N-methylacetamide as a leaving group. nih.gov

Applications in Metabolomics and Biological Characterization

MSTA is a cornerstone of derivatization in metabolomics, the large-scale study of small molecules within cells, tissues, or organisms. nih.govnih.govnih.gov It enables the comprehensive analysis of a wide array of metabolites. evitachem.comnih.gov

The analysis of amino acids, the building blocks of proteins, is essential in many biological and clinical studies. Due to their polar nature, amino acids require derivatization before GC-MS analysis. sigmaaldrich.com Silylation with MSTA is a common method to achieve this. sigmaaldrich.comresearchgate.net The process involves the derivatization of both the carboxylic acid and amino groups, resulting in volatile and stable TMS-derivatives. sigmaaldrich.comnih.gov This allows for the separation and quantification of a wide range of amino acids in a single chromatographic run. sigmaaldrich.com

While direct GC-MS analysis of intact peptides and proteins is not feasible due to their large size and low volatility, derivatization of their constituent amino acids after hydrolysis is a standard approach. nih.gov Pyrolysis-GC-MS, where the protein is thermally degraded and the resulting smaller fragments are analyzed, has also been used, with derivatization of these fragments enhancing their detection. nih.gov

Table 1: Examples of Amino Acids Derivatized with MSTA for GC-MS Analysis

Amino AcidNumber of TMS Groups Added
Alanine2
Glycine2
Valine2
Leucine2
Isoleucine2
Proline2
Serine3
Threonine3
Aspartic Acid3
Glutamic Acid3
Phenylalanine2
Tyrosine3
Tryptophan3

This table is illustrative and the exact number of TMS groups can vary depending on the reaction conditions.

Carbohydrates and sugars are notoriously difficult to analyze by GC-MS due to their high polarity and non-volatile nature. restek.comnih.gov Silylation with MSTA is a highly effective method for their derivatization. nih.govresearchgate.net The multiple hydroxyl groups on a sugar molecule can be readily silylated, dramatically increasing volatility. researchgate.netcabidigitallibrary.org

A common issue in carbohydrate analysis is the existence of anomers (different stereoisomers of cyclic sugars), which can lead to multiple peaks for a single sugar. nih.gov To simplify the chromatogram, a two-step derivatization is often employed. nih.govresearchgate.net First, methoximation is used to open the ring structure and "lock" the carbonyl group. nih.govyoutube.com This is then followed by silylation of the hydroxyl groups with MSTA. nih.govyoutube.com

MSTA is also used in the study of glycation, the non-enzymatic reaction between sugars and proteins or lipids. nih.gov The analysis of glycation intermediates and advanced glycation end-products (AGEs) is crucial for understanding the pathology of diseases like diabetes. nih.govscilit.com GC-MS with MSTA derivatization allows for the quantification of carbohydrate intermediates in glycation systems. chemicalbook.comsigmaaldrich.com

Table 2: Common Monosaccharides and the Number of TMS Groups Incorporated after Derivatization

MonosaccharideTypical Number of TMS Groups
Glucose5 (after methoximation)
Fructose5 (after methoximation)
Galactose5 (after methoximation)
Mannose5 (after methoximation)
Ribose4 (after methoximation)

The number of TMS groups reflects the derivatization of the hydroxyl groups after the carbonyl group is protected by methoximation.

Organic acids, including free fatty acids and hydroxyl acids, are important metabolites involved in various metabolic pathways. youtube.comnih.gov Their carboxylic acid and hydroxyl functional groups make them polar and often non-volatile. numberanalytics.comyoutube.com Silylation with MSTA converts these acids into their corresponding TMS esters and ethers, which are more volatile and thermally stable, facilitating their analysis by GC-MS. numberanalytics.comyoutube.com This approach is widely used in metabolomic studies to profile the organic acid content of biological samples. nih.govnih.gov

For example, the analysis of fatty acid composition in biological samples is often performed after derivatization to their TMS esters. numberanalytics.com Similarly, hydroxyl acids, which contain both a carboxyl and a hydroxyl group, are effectively derivatized by MSTA for GC-MS analysis. youtube.com

The analysis of nucleotides and their derivatives is fundamental to understanding cellular energetics and genetic processes. evitachem.comnih.gov MSTA can be used to derivatize the sugar, phosphate, and base moieties of nucleotides, although the complexity of these molecules can present challenges. nih.gov

A significant application of MSTA in this area is the characterization of DNA damage products. chemicalbook.comsigmaaldrich.com For instance, MSTA has been used to derivatize damaged thymine (B56734) and cytosine bases that are formed upon exposure to UV light in the presence of hydrogen peroxide. chemicalbook.comsigmaaldrich.com The resulting TMS derivatives can then be separated and identified by GC-MS, providing insights into the mechanisms of DNA damage. chemicalbook.comsigmaaldrich.com

Detection and Characterization of Steroid Hormones and Pharmaceutical Intermediates

This compound and its fluorinated analogs, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are powerful silylating agents used extensively in gas chromatography-mass spectrometry (GC-MS) for the analysis of polar compounds like steroid hormones and pharmaceuticals. evitachem.comrestek.com The derivatization process replaces active hydrogen atoms on functional groups (e.g., -OH, -COOH, -NH) with a trimethylsilyl (TMS) group. nih.gov This transformation is critical because it converts non-volatile and thermally unstable compounds into derivatives that are more volatile, less polar, and more thermally stable, making them suitable for GC analysis. evitachem.comrestek.com

In the context of steroid analysis, silylation is a common and often necessary step. diva-portal.org For instance, the analysis of steroid hormones in urine and other biological fluids by GC-MS frequently employs a derivatization step to enhance detection sensitivity and improve chromatographic separation. nih.govresearchgate.net A mixture containing MSTFA, dithiothreitol (B142953) (DTT), and ammonium (B1175870) iodide (NH₄I) is a commonly used reagent combination that facilitates the silylation of even challenging enol groups, leading to a more intense molecular ion signal and thus higher analytical sensitivity. nih.gov Research has shown that N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used for the derivatization of various steroid hormones, including testosterone, estrone, estriol, and estradiol, prior to GC-MS/MS determination. nih.govresearchgate.net

The choice of solvent and reaction conditions is critical when derivatizing complex molecules like steroids. Studies on the silylation of the steroid hormone 17α-ethinylestradiol (EE2) using MSTFA revealed that the solvent significantly impacts the reaction's outcome. researchgate.netnih.gov When using solvents like ethyl acetate (B1210297) or acetonitrile (B52724), multiple derivative peaks were formed, indicating an incomplete or side reaction. researchgate.netnih.gov However, using pyridine (B92270) or dimethylformamide as the solvent resulted in the formation of a single, fully derivatized product (3,17-di-TMS-EE2). researchgate.netnih.gov

Beyond steroids, these silylating agents are applied to a wide range of pharmaceutical compounds. One study detailed a GC-MS method for the determination of the antiarrhythmic drug mexiletine (B70256) in pharmaceutical preparations following derivatization with MSTFA. researchgate.net The derivatization produced the mexiletine-TMS derivative, which was then quantified using selected ion monitoring (SIM) mode for enhanced specificity and sensitivity. researchgate.net

Table 1: Examples of Analytes Derivatized with Trimethylsilylating Agents for GC-MS Analysis

Analyte Class Specific Compound(s) Derivatizing Agent Mentioned Application Context Source(s)
Steroid Hormones Testosterone, Estrone, DHT, Estriol, Estradiol, Progesterone N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Determination in human urine samples. nih.gov, researchgate.net
Steroid Hormones 17α-ethinylestradiol (EE2), Estrone (E1) N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Optimization of silylation for simultaneous determination. researchgate.net, nih.gov
Pharmaceuticals Mexiletine N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Quantification in pharmaceutical capsule formulations. researchgate.net
Carbohydrates General Intermediates This compound Quantification in glycation systems. chemicalbook.com, sigmaaldrich.com
Nucleic Acid Bases Thymine, Cytosine This compound Characterization of UV-induced damage products. chemicalbook.com, sigmaaldrich.com

Optimization of Derivatization Protocols for GC-MS

The effectiveness of GC-MS analysis of polar analytes hinges on the optimization of the derivatization protocol. The goal is to achieve a rapid, complete, and reproducible conversion of the target analyte into a single, stable derivative with favorable chromatographic properties. researchgate.net Key factors in optimizing silylation reactions include the choice of reagent, solvent, catalyst, reaction temperature, and time. wordpress.com

Sample Preparation Considerations and Matrix Effects in Biological Samples

When analyzing biological samples, such as plasma or urine, sample preparation and matrix components present significant challenges. mdpi.comnih.gov Biological matrices are complex mixtures containing numerous endogenous compounds that can interfere with the derivatization reaction and subsequent analysis, a phenomenon known as the matrix effect. mdpi.comnih.govresearchgate.net Sample preparation for steroid analysis, for example, typically involves extraction and enrichment steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the bulk matrix before derivatization. diva-portal.org

Matrix effects can manifest as either signal suppression or enhancement, leading to inaccurate quantification. mdpi.comnih.gov Studies using model compound mixtures to simulate biological samples found that trimethylsilylation can be influenced by the sample composition. For carbohydrates and organic acids, matrix effects were observed to cause signal variations by a factor of approximately two, while amino acids could be more significantly affected. mdpi.comnih.gov These effects may arise from incomplete transfer of derivatives during the injection process or interactions between compounds at the beginning of the chromatographic separation. mdpi.comnih.gov

Another critical consideration is the presence of water. Silylating reagents are highly sensitive to moisture, which can consume the reagent and lead to incomplete derivatization. nih.gov Therefore, anhydrous (dry) conditions are required, which can be challenging for samples with high concentrations of sugars that are difficult to dry completely. nih.gov

Evaluation of Derivatization Conditions on Chromatographic Resolution, Peak Shape, and Detection Sensitivity

The conditions under which derivatization is performed have a direct impact on the quality of the resulting chromatogram and the sensitivity of the method. researchgate.netidc-online.com An optimized protocol enhances chromatographic resolution, improves peak shape, and increases detection sensitivity. restek.com

The choice of derivatization reagent and solvent system is paramount. Research comparing different silylating agents for the analysis of fecal sterols found that N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) generally provided the highest sensitivity for most sterols, demonstrating that reagent selection directly influences detection limits. idc-online.com As previously noted in the analysis of 17α-ethinylestradiol, using MSTFA with solvents like ethyl acetate or acetonitrile produced multiple peaks, which is detrimental to resolution and quantification. researchgate.netnih.gov Switching to pyridine or dimethylformamide yielded a single, sharp peak, demonstrating improved resolution and ensuring that the instrument's sensitivity is directed towards a single compound. researchgate.netnih.gov

Reaction temperature and time are also key variables. For the analysis of benzodiazepines using BSTFA, it was found that the reagent concentration was a pivotal factor for achieving high silylation efficiency, whereas temperature and reaction time were less critical within the ranges tested. mdpi.com In another study, the derivatization of mexiletine with MSTFA resulted in a retention time of approximately 2.92 minutes with a good peak shape, indicating efficient conversion and favorable chromatographic behavior. researchgate.net

Table 2: Influence of Derivatization Conditions on Analytical Parameters

Strategies for Minimizing Side Reactions and Ensuring Complete Derivatization

A primary challenge in silylation is the potential for incomplete reactions or the formation of unwanted side-products (artifacts), which can lead to multiple chromatographic peaks for a single analyte and complicate data interpretation. wordpress.com Several strategies can be employed to minimize these issues.

First, ensuring completely anhydrous conditions is crucial, as silylating reagents readily react with any moisture present, reducing the amount of reagent available for the analyte and potentially creating siloxane byproducts. nih.gov

Second, the choice of solvent can be a powerful tool to drive the reaction to completion and prevent side reactions. As demonstrated with steroid analysis, using a solvent like pyridine can prevent the formation of multiple TMS derivatives and promote the creation of a single, fully silylated product. researchgate.netnih.gov

Third, for analytes with ketone groups, a two-step derivatization is often necessary. This involves an initial methoximation step to convert the carbonyl group, followed by silylation of the hydroxyl groups. nih.govdiva-portal.org This prevents ring formation and reduces the number of stereoisomers, simplifying the resulting chromatogram. nih.gov

Finally, excess derivatization reagent, while often necessary to drive the reaction forward, can interfere with the analysis of trace components. nih.gov In such cases, a post-derivatization cleanup step may be required. One study developed a method using a base treatment with aqueous sodium hydroxide (B78521) to decompose excess BSTFA into trifluoroacetic acid, which was then removed via liquid-liquid extraction, completely eliminating the interference without degrading the stable TMS-derivatized analytes. nih.gov

Utilization in Other Chromatographic and Spectroscopic Techniques

While this compound and other silylating reagents are staples in gas chromatography, their application in other techniques like High-Performance Liquid Chromatography (HPLC) is fundamentally different. The primary purpose of silylation is to increase volatility for gas-phase analysis, a property that is not required for liquid-phase separations in HPLC. evitachem.comrestek.com

High-Performance Liquid Chromatography (HPLC) Method Development for Analytical Separation

The direct use of this compound as a derivatizing agent for analytes in HPLC methods is not a common practice because the derivatization negates the principles on which HPLC separations of polar compounds are often based. However, HPLC methods have been developed for the analysis of this compound itself.

One such method utilizes reverse-phase (RP) HPLC to analyze the compound. sielc.com The separation is achieved on a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, the non-volatile phosphoric acid can be substituted with a volatile alternative like formic acid. sielc.com This HPLC method is described as scalable and suitable for the isolation of impurities in preparative separation as well as for pharmacokinetic studies involving the compound. sielc.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Silyl (B83357) Derivatives

This compound (MTSA) serves as a valuable derivatizing agent in analytical chemistry, not only for techniques like gas chromatography but also as a tool for the structural elucidation of complex molecules using Nuclear Magnetic Resonance (NMR) spectroscopy. The introduction of a trimethylsilyl (TMS) group can significantly alter the NMR spectral properties of a molecule, providing crucial information for confirming reaction success and clarifying molecular structures. Through the analysis of ¹H, ¹³C, and ²⁹Si NMR spectra, chemists can gain detailed insights into the newly formed silyl derivatives.

The derivatization process with MTSA replaces active hydrogens on functional groups such as hydroxyls, amines, and carboxylic acids with a TMS group. This substitution leads to characteristic shifts in the NMR signals of nearby protons and carbons, confirming the site of silylation. For instance, in the ¹H NMR spectrum, the disappearance of a signal from an acidic proton (e.g., -OH) and the appearance of a new, strong singlet around 0 ppm are indicative of successful silylation. This singlet corresponds to the nine equivalent protons of the TMS group.

Similarly, in ¹³C NMR spectroscopy, the carbons of the TMS group typically appear as a distinct signal in the upfield region of the spectrum. More importantly, the carbon atom to which the TMS group is attached, as well as adjacent carbons, will experience a change in their chemical shifts. These changes, when compared to the spectrum of the underivatized compound, provide unambiguous evidence of the derivatization site. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further be employed to definitively assign the signals of the silyl derivative and confirm its structure. mdpi.comipb.ptresearchgate.netresearchgate.net

²⁹Si NMR spectroscopy offers a direct method for observing the silicon environment in the derivatized molecule. Although ²⁹Si has a low natural abundance and a negative gyromagnetic ratio, modern NMR instruments can readily acquire high-quality spectra. The chemical shift of the ²⁹Si nucleus is highly sensitive to its electronic environment, providing valuable information about the nature of the atoms bonded to the silicon. For example, the ²⁹Si chemical shift will differ depending on whether the TMS group is attached to an oxygen (forming a silyl ether), a nitrogen (forming a silylamine), or another atom. These distinct chemical shift ranges, often compared to a tetramethylsilane (B1202638) (TMS) standard, allow for the precise characterization of the silyl derivative's structure. unige.chresearchgate.netmdpi.com

Detailed Research Findings:

While specific and detailed public research focusing solely on the comprehensive ¹H, ¹³C, and ²⁹Si NMR structural elucidation of a wide array of MTSA derivatives is not extensively available, the principles are well-established within the broader field of organosilicon chemistry and NMR spectroscopy. researchgate.netacs.org General trends in silyl ether and silylamine NMR data are consistently applied to confirm the structures of these derivatives.

For example, in a hypothetical derivatization of a primary alcohol with MTSA, the following spectral changes would be anticipated:

¹H NMR: The disappearance of the broad -OH proton signal and the appearance of a sharp, 9-proton singlet between 0.1 and 0.3 ppm. The protons on the carbon bearing the newly formed silyl ether would also experience a downfield shift.

¹³C NMR: The appearance of a signal for the TMS methyl carbons near 0 ppm. The carbon atom bonded to the oxygen will show a significant shift in its resonance.

²⁹Si NMR: A single resonance in the expected region for a tetraalkylsilane, confirming the presence of the TMS group.

By combining the information from these three nuclei, a complete and unambiguous structural assignment of the silyl derivative can be achieved.

Interactive Data Table: Expected NMR Shifts for a Hypothetical Silylated Alcohol

NucleusFunctional GroupExpected Chemical Shift (ppm)Multiplicity
¹H-Si(CH₃)₃0.1 - 0.3Singlet
¹³C-Si(CH₃)₃~0Singlet
²⁹Si-O-Si(CH₃)₃Varies (specific to structure)Singlet

Applications in Mass Spectrometry beyond Direct GC-MS Coupling

While the primary application of this compound (MTSA) in mass spectrometry is overwhelmingly coupled with gas chromatography (GC-MS), the derivatization principles can be extended to other mass spectrometric techniques to enhance the analysis of certain compounds. chemicalbook.comsigmaaldrich.comevitachem.com These applications, though less common, leverage the volatility and altered ionization characteristics of the resulting silyl derivatives.

One area of potential application is in offline derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS) . For compounds that are not amenable to direct LC-MS analysis due to poor retention on reversed-phase columns or inefficient ionization by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), derivatization with MTSA prior to LC analysis can be beneficial. The introduction of the non-polar trimethylsilyl group increases the hydrophobicity of the analyte, leading to better retention on C18 and other non-polar stationary phases. This allows for improved chromatographic separation of otherwise difficult-to-analyze polar compounds. Following separation by LC, the silylated derivatives can be detected by the mass spectrometer. It is important to note that the stability of the silyl derivatives in the LC mobile phase, particularly in the presence of protic solvents, must be considered and optimized for successful analysis.

Another potential, though less documented, application is in Direct Infusion Mass Spectrometry . In this technique, the sample is introduced directly into the mass spectrometer's ion source without prior chromatographic separation. For some polar, non-volatile compounds, direct infusion may not yield a stable or detectable signal. Derivatization with MTSA can increase the volatility of the analyte, facilitating its transfer into the gas phase for ionization and detection. This approach could be useful for rapid screening or for obtaining mass spectra of pure or semi-pure compounds that are not suitable for direct analysis.

The use of MTSA in Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS is not a conventional application. MALDI is typically used for the analysis of large, non-volatile biomolecules like proteins and peptides. However, the derivatization of smaller polar molecules with MTSA could potentially enhance their analysis by MALDI-MS. The increased hydrophobicity of the silyl derivative might improve its co-crystallization with the MALDI matrix, leading to more efficient energy transfer and ionization. Furthermore, the increase in mass upon derivatization can shift the analyte's signal to a region of the mass spectrum with less interference from matrix-related ions, potentially improving the signal-to-noise ratio.

Detailed Research Findings:

Specific, in-depth research articles detailing the routine use of MTSA for derivatization in mass spectrometry techniques beyond GC-MS are limited. The majority of published literature focuses on more common silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) when derivatization for techniques other than GC-MS is discussed. researchgate.netnih.gov However, the fundamental principles of silylation and its effects on the physicochemical properties of analytes suggest that MTSA could be a viable, if underutilized, reagent in these areas. Further research is needed to fully explore and optimize the conditions for the use of MTSA in these advanced mass spectrometry applications.

Interactive Data Table: Potential Applications of MTSA in Advanced Mass Spectrometry

Mass Spectrometry TechniquePotential Advantage of MTSA DerivatizationKey Consideration
Offline LC-MSIncreased hydrophobicity for improved chromatographic retention.Stability of silyl derivative in LC mobile phase.
Direct Infusion MSIncreased volatility for easier transfer to the gas phase.Potential for in-source fragmentation.
MALDI-MSImproved co-crystallization with matrix and shift to a clearer mass range.Compatibility of the derivative with the chosen MALDI matrix.

Applications of N Methyl N Trimethylsilyl Acetamide in Organic Synthesis

Functional Group Protection Strategies

The primary role of N-Methyl-N-(trimethylsilyl)acetamide in synthetic chemistry is the introduction of the trimethylsilyl (B98337) protecting group to shield reactive functional groups. This protection is often transient, allowing for subsequent reactions at other sites of a molecule before the protecting group is removed.

This compound is employed for the silylation of active hydrogen-containing functional groups such as alcohols, amines, and carboxylic acids. researchgate.net This process replaces the acidic proton on these groups with a bulky, non-reactive trimethylsilyl group, thereby preventing undesired side reactions during a synthetic sequence. The resulting silylated derivatives exhibit increased stability and are often more soluble in organic solvents. researchgate.net The protection is temporary, and the original functional group can be readily regenerated under mild conditions. This strategy is crucial in multi-step syntheses where the integrity of sensitive functional groups must be maintained.

A direct application of its protective capabilities is the formation of trimethylsilyl (TMS) ethers from alcohols and TMS esters from carboxylic acids. evitachem.com The reaction of this compound with an alcohol yields a trimethylsilyl ether, which masks the hydroxyl group's reactivity. evitachem.com This transformation is valuable not only for protection but also for increasing the volatility of compounds for analytical techniques like gas chromatography (GC). chemicalbook.com Similarly, carboxylic acids are converted to their corresponding trimethylsilyl esters. This conversion is useful in protecting the carboxyl group or in activating it for further transformations.

Table 1: Functional Group Protection with this compound

Functional Group Protected Form Key Application
Alcohol (-OH) Trimethylsilyl Ether (-O-TMS) Transient protection, Increased volatility for GC analysis
Amine (-NH2) Trimethylsilyl Amine (-NH-TMS) Protection during subsequent reactions

Role in the Synthesis of Complex Organic Structures

Beyond simple protection, this compound participates in the construction of complex molecular architectures through various reaction pathways.

This compound can engage in substitution reactions with electrophilic reagents to generate more complex silane (B1218182) derivatives. evitachem.com A documented example is its interaction with chloromethyl(methyl)-diacetoxysilane. chemicalbook.com This reaction leads to the formation of 2,4,6-trimethyl-2,4-bis((N-methylacetamido)methyl)-1,3,5,2,4-trioxadisilinan-6-ylium chloride, a complex heterocyclic silane structure. chemicalbook.com Such reactions highlight the compound's utility in building sophisticated organosilicon frameworks.

Table 2: Example of Substitution Reaction

Reactant 1 Reactant 2 (Electrophile) Product

The structural characteristics of this compound enable it to stabilize reactive intermediates that are formed during a reaction. researchgate.net While the trapping of enolates is a well-known application for the related compound N,O-Bis(trimethylsilyl)acetamide (BSA), this compound is also recognized for its ability to stabilize reactive species, a crucial function in various synthetic applications. researchgate.net By converting a transient intermediate into a more stable silylated form, it allows for controlled follow-up reactions, thereby guiding the synthetic pathway toward the desired product.

Information regarding the direct application of this compound in the preparation of cyclic acetals under modified catalytic conditions was not available in the reviewed research. The formation of cyclic acetals typically involves the acid-catalyzed reaction of a carbonyl compound with a diol, and while silylating agents are broadly used to protect hydroxyl groups, a specific protocol involving this compound for this transformation is not prominently documented.

Regioselective and Chemoselective Silylation in Multi-Functional Organic Molecules

This compound (MTSA) is a silylating agent belonging to the N-silyl-amide family of reagents, which also includes the widely used N,O-Bis(trimethylsilyl)acetamide (BSA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). dshs-koeln.de These reagents function by transferring a trimethylsilyl (TMS) group to molecules with active hydrogen atoms, such as alcohols, amines, and carboxylic acids, thereby protecting these functional groups. sigmaaldrich.com The strategic application of MTSA and related reagents in organic synthesis allows for the selective protection of one functional group in the presence of others, a critical capability when working with complex, multi-functional molecules. This selectivity can be categorized as either regioselective (differentiating between similar functional groups at different positions) or chemoselective (differentiating between different types of functional groups).

The selectivity of silylation is governed by several factors, primarily the steric accessibility of the target functional group, its intrinsic nucleophilicity or acidity, and the reaction conditions (e.g., solvent, temperature, and use of catalysts). dshs-koeln.desigmaaldrich.com By carefully controlling these parameters, chemists can achieve highly specific transformations.

Regioselectivity: The Influence of Steric Hindrance

Regioselectivity in silylation is most commonly observed when differentiating between hydroxyl groups of varying steric hindrance within the same molecule. The trimethylsilyl group, while a relatively small protecting group, is still subject to steric effects. As a result, silylating agents like MTSA will react more readily with less sterically hindered hydroxyl groups. This principle allows for the selective protection of primary alcohols over secondary alcohols, and secondary alcohols over tertiary ones. dshs-koeln.de

The general order of reactivity based on steric accessibility is a fundamental principle in silylation chemistry and is expected to be followed by this compound.

Table 1: General Regioselectivity of Silylation Based on Steric Hindrance

Substrate Hydroxyl Group Relative Reactivity with Trimethylsilyl Donors Typical Outcome
Primary (1°) Alcohol High Rapid silylation under mild conditions.
Secondary (2°) Alcohol Medium Silylation requires slightly more forcing conditions or longer reaction times.

Chemoselectivity: Differentiating Between Functional Groups

Chemoselectivity refers to the ability of a reagent to react with one type of functional group in preference to another. For silylating agents, this selectivity is largely dictated by the acidity and nucleophilicity of the active hydrogen on the functional group. The general reactivity order for silylation with N-silyl-amide reagents has been well-established. sigmaaldrich.com Alcohols are typically the most reactive, followed by phenols, carboxylic acids, amines, and finally amides. This hierarchy allows for the selective protection of a hydroxyl group in the presence of an amine or amide under controlled conditions.

Table 2: General Chemoselectivity of Silylation Based on Functional Group

Functional Group General Reactivity Order Notes
Alcohol (-OH) 1 (Highest) Readily silylated under mild conditions.
Phenol (Ar-OH) 2 Generally reactive, but slightly less so than aliphatic alcohols.
Carboxylic Acid (-COOH) 3 Silylation occurs readily to form silyl (B83357) esters.
Amine (-NH₂) 4 Less reactive than hydroxyl groups; may require catalysts or stronger conditions. core.ac.uk

Research Findings in Selective Silylation

While specific studies detailing the regioselective applications of this compound are not as prevalent as for its fluorinated analog MSTFA, the principles governing its selectivity can be illustrated by research on related compounds. The choice of solvent and other reaction parameters are crucial for steering the reaction towards the desired product.

A notable example of regioselectivity is found in the derivatization of steroids, which often possess multiple hydroxyl groups with different steric environments. A study on the silylation of 17α-ethinylestradiol, a steroid with a phenolic hydroxyl group at C3 and a sterically hindered tertiary hydroxyl group at C17, demonstrated the profound effect of the solvent on the reaction's outcome when using trimethylsilylating agents like MSTFA. researchgate.netnih.gov

Table 3: Solvent Effect on the Regioselective Silylation of 17α-ethinylestradiol with TMS Reagents

Solvent Product Distribution Selectivity Outcome
Acetonitrile (B52724) Mixture of mono-silylated (at C3) and di-silylated products. Low regioselectivity.
Dichloromethane Mixture of mono-silylated (at C3) and di-silylated products. Low regioselectivity.
Pyridine (B92270) Primarily the di-silylated (at C3 and C17) product. High conversion to the fully protected steroid.

Data derived from studies on MSTFA and BSTFA, which are expected to show similar solvent-dependent behavior for MTSA. researchgate.netnih.gov

This research highlights that while the C3 phenolic hydroxyl is intrinsically more reactive, the use of highly polar, coordinating solvents like pyridine or DMF facilitates the silylation of the more sterically hindered C17 tertiary alcohol, leading to the di-TMS derivative as the major product. nih.gov

An excellent example of chemoselectivity is the use of the related reagent N,O-Bis(trimethylsilyl)acetamide (BSA) in the Vorbrüggen glycosylation for nucleoside synthesis. In this reaction, the nitrogen atom of a nucleobase (such as a pyrimidine (B1678525) or purine) is selectively silylated in the presence of the hydroxyl groups of a protected sugar. chemicalbook.com This N-silylation increases the nucleophilicity of the base and its solubility in organic solvents, facilitating the subsequent C-N bond formation with the sugar derivative, which is typically activated by a Lewis acid. This selective activation of the nucleobase is a cornerstone of modern nucleoside and nucleotide synthesis. chemicalbook.com

Comparative Research and Methodological Advancements

Comparison with Other Trimethylsilylating Reagents in Research Contexts

The selection of a silylating reagent is dictated by the analyte's structure, the functional groups present, and the analytical requirements, such as the need to avoid chromatographic interference. A comparative analysis of N-Methyl-N-(trimethylsilyl)acetamide against its common counterparts—N,O-Bis(trimethylsilyl)acetamide (BSA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)—reveals distinct advantages and specific application niches for each.

N,O-Bis(trimethylsilyl)acetamide (BSA) is a potent and widely used silylating agent with reactivity similar to BSTFA. echemi.com It effectively derivatizes a broad spectrum of compounds containing active hydrogens, including non-sterically hindered alcohols, amines, amides, carboxylic acids, and phenols. echemi.comsigmaaldrich.com The reaction with BSA is generally fast and quantitative, proceeding under mild conditions to form stable TMS derivatives. echemi.com A key feature of BSA is that its silylation reaction produces neutral acetamide (B32628) as a byproduct, which can be advantageous for acid- or base-sensitive substrates. sigmaaldrich.comevitachem.com

In comparison, this compound produces N-methylacetamide as its byproduct. Both reagents are effective silyl (B83357) donors, but the nature of their byproducts is a significant point of differentiation, particularly concerning their volatility and potential for interference in chromatographic analyses. While BSA is a versatile reagent, it is not recommended for derivatizing simple sugars without a catalyst. echemi.comtcichemicals.com this compound, conversely, is noted for its use in analyzing carbohydrates and amino acids. evitachem.comsigmaaldrich.com

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is recognized as a powerful and highly reactive silylating agent. evitachem.com The presence of the electron-withdrawing trifluoroacetyl group makes BSTFA more reactive than its non-fluorinated analog, BSA. sigmaaldrich.com This enhanced reactivity makes it suitable for derivatizing challenging or sterically hindered compounds. nih.gov

Like this compound, BSTFA is used to create volatile derivatives for GC-MS analysis. The primary distinction lies in their reactivity and byproducts. BSTFA is a stronger silyl donor than non-fluorinated acetamides. Its byproducts, mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide (B147638), are significantly more volatile than the N-methylacetamide produced by this compound. sigmaaldrich.comresearchgate.net This higher volatility is a distinct advantage as it reduces the likelihood of chromatographic peaks from the byproducts interfering with the analysis of early-eluting analytes. sigmaaldrich.com

MSTFA is considered one of the most important silylating agents for analytical chemistry, sharing a similar silylation potential with BSA and BSTFA. sigmaaldrich.com It is known to react more rapidly and completely than BSA. sigmaaldrich.com The key advantages of MSTFA stem from its byproducts and its own volatility, making it a preferred choice in many screening and metabolomics applications. sigmaaldrich.comdshs-koeln.de

The reactivity of silylating agents is crucial for ensuring complete derivatization. For trimethylsilyl (B98337) amides, the general ease of derivatizing various functional groups follows a consistent order, primarily influenced by the acidity of the proton and steric hindrance around the reaction site. sigmaaldrich.com The fluorinated reagents, BSTFA and MSTFA, are generally considered stronger silyl donors than their non-fluorinated counterparts, this compound and BSA, due to the electron-withdrawing nature of the trifluoromethyl group. sigmaaldrich.comdshs-koeln.de

The typical reactivity order for functional groups is: Alcohols > Phenols > Carboxylic Acids > Amines > Amides

Within these classes, steric factors are paramount, with reactivity following the trend: Primary > Secondary > Tertiary

For particularly hindered groups, such as tertiary alcohols, a catalyst like Trimethylchlorosilane (TMCS) or Trimethylsilylimidazole (TMSI) is often required to drive the reaction to completion. dshs-koeln.de

ReagentRelative Silylating StrengthCommonly Derivatized Functional GroupsNotes on Reactivity
This compoundModerate-OH, -COOH, -NH₂, -SHEffective for a range of compounds including carbohydrates and amino acids. evitachem.comchemicalbook.com
N,O-Bis(trimethylsilyl)acetamide (BSA)Moderate-High-OH, -COOH, -NH₂, Amides, EnolsHighly reactive and versatile, but not recommended for simple sugars without a catalyst. echemi.comtcichemicals.com
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)High-OH, -COOH, -NH₂, AmidesMore reactive than BSA; effective for sterically hindered compounds. sigmaaldrich.comnih.gov
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)High-OH, -COOH, -NH₂, Amides, EnolsReacts more rapidly and completely than BSA; considered one of the most versatile reagents. sigmaaldrich.com

The choice of reagent involves a trade-off between reactivity, cost, and potential for analytical interference. All silylating agents are sensitive to moisture, which can consume the reagent and hydrolyze the derivatives, necessitating handling under anhydrous conditions. sigmaaldrich.com

This compound and BSA are workhorse reagents for general-purpose silylation. Their primary advantage is their effectiveness under mild conditions. echemi.com BSA's neutral acetamide byproduct is beneficial for sensitive substrates. evitachem.com However, the lower volatility of their byproducts compared to fluorinated analogs can be a disadvantage in trace analysis, where byproduct peaks might obscure analyte signals.

BSTFA and MSTFA are favored for their high reactivity and the high volatility of their byproducts. tcichemicals.comdshs-koeln.de This makes them ideal for metabolomics and other sensitive screening applications where a clean chromatographic baseline is essential. researchgate.net MSTFA is often considered superior to BSTFA because its single byproduct, N-methyltrifluoroacetamide, is even more volatile than the byproducts of BSTFA. sigmaaldrich.comresearchgate.net The presence of fluorine in these reagents can also reduce the fouling of Flame Ionization Detectors (FID). dshs-koeln.de A potential disadvantage is that their high reactivity can sometimes lead to the formation of multiple or unexpected derivative products (artifacts) with complex molecules. wordpress.com

ReagentAdvantagesDisadvantagesPrimary Applications
This compoundGood general-purpose reagent.Byproduct (N-methylacetamide) is less volatile than fluorinated counterparts.Derivatization of carbohydrates, amino acids, nucleotides. evitachem.comsigmaaldrich.com
N,O-Bis(trimethylsilyl)acetamide (BSA)Highly reactive; neutral byproduct (acetamide). evitachem.comByproduct volatility can be an issue in trace analysis; not ideal for sugars alone. echemi.comGeneral derivatization of steroids, fatty acids, and amino acids. tcichemicals.com
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)More reactive than BSA; volatile byproducts. tcichemicals.comsigmaaldrich.comCan sometimes cause chromatographic interference. researchgate.netAnalysis of amino acids, steroids, and other challenging compounds. tcichemicals.com
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Very reactive; extremely volatile reagent and byproduct, leading to minimal interference. sigmaaldrich.comHigher cost; high reactivity can sometimes lead to artifact formation. wordpress.comMetabolomics, steroid profiling, trace analysis, and general screening. sigmaaldrich.comdshs-koeln.de

A critical factor in derivatization for gas chromatography is the volatility of the reagent's byproducts. Less volatile byproducts can elute from the GC column as distinct peaks, potentially co-eluting with and interfering with the identification and quantification of analytes, especially those that elute early in the chromatogram. sigmaaldrich.comdshs-koeln.de

The comparison of byproduct volatility clearly favors the fluorinated reagents.

This compound produces N-methylacetamide , which has a boiling point of approximately 206°C. wikipedia.orgchemicalbook.com

BSA produces acetamide , which has a higher boiling point of around 221°C. wikipedia.orgchemicalbook.com

BSTFA produces trifluoroacetamide (boiling point ~162°C) and its silylated version. sigmaaldrich.comsigmaaldrich.comfishersci.com

MSTFA produces N-methyltrifluoroacetamide , which is the most volatile of the group, with a boiling point of about 160°C. echemi.comchemimpex.comsigmaaldrich.com

The significantly lower boiling points of the fluorinated byproducts mean they typically elute very early in the GC run, well before most analytes of interest, resulting in a cleaner chromatogram with less interference. sigmaaldrich.comresearchgate.net MSTFA, in particular, is noted for this advantage, as both the reagent itself and its single byproduct are highly volatile. sigmaaldrich.com

Silylating ReagentPrimary ByproductByproduct Boiling Point (°C)Impact on Chromatography
This compoundN-methylacetamide~206 °C wikipedia.orgsigmaaldrich.comRelatively low volatility; potential for interference with some analytes.
N,O-Bis(trimethylsilyl)acetamide (BSA)Acetamide~221 °C wikipedia.orgsciencemadness.orgLowest volatility; highest potential for chromatographic interference among the group.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trifluoroacetamide~162 °C sigmaaldrich.comfishersci.comHigh volatility; significantly less interference than non-fluorinated reagents. sigmaaldrich.com
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)N-methyltrifluoroacetamide~160 °C chemimpex.comsigmaaldrich.comHighest volatility; considered to cause the least chromatographic interference. sigmaaldrich.comresearchgate.net

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Advancements in Derivatization Techniques Employing this compound and Related Compounds

The derivatization of polar molecules to enhance their volatility and thermal stability is a cornerstone of gas chromatography-mass spectrometry (GC-MS) analysis. This compound (MTSA) and its structural analogs, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)acetamide (BSA), are powerful silylating agents widely used for this purpose. evitachem.comsigmaaldrich.com Recent methodological advancements have focused on automating the derivatization process for high-throughput screening, accelerating reaction kinetics through microwave assistance, and employing isotopic labeling for enhanced compound identification.

Automated and On-Line Derivatization Protocols for High-Throughput Analysis

The manual, off-line derivatization of samples is a time-consuming bottleneck in many analytical laboratories, particularly in fields like metabolomics that require the processing of large sample batches. To address this, fully automated and on-line derivatization protocols have been developed, significantly improving throughput and reproducibility. nih.govnih.gov These systems utilize robotic autosamplers that perform the entire derivatization process—from reagent addition to incubation and injection into the GC-MS system—without manual intervention. nih.govthermofisher.com

A key advantage of automated on-line derivatization is the immediate analysis of the derivatized sample. thermofisher.com Silyl derivatives can be unstable and may degrade over time if left waiting for analysis, leading to reduced recovery and variability in results. nih.gov By automating the process, each sample is derivatized and injected in sequence, ensuring that all samples are analyzed at a consistent time point post-derivatization. thermofisher.com This approach minimizes the degradation of unstable metabolites and reduces variability between samples in a batch. nih.govthermofisher.com

Studies comparing manual and automated trimethylsilyl (TMS) derivatization methods have demonstrated the superiority of automation. For instance, an automated method for metabolite profiling showed better reproducibility and higher peak intensities for the majority of identified metabolites, including sugars, sugar alcohols, and some organic acids, when compared to manual procedures. nih.govnih.gov These automated systems can overlap sample preparation and analysis, further enhancing laboratory efficiency. nih.gov

A typical automated on-line derivatization protocol involves a two-step process, often employed for the analysis of complex biological samples. The first step uses a reagent like methoxyamine hydrochloride (MOX) to protect carbonyl groups, followed by silylation with an agent such as MSTFA. thermofisher.comgcms.cz The entire process is executed by a robotic autosampler, which adds the reagents, incubates the mixture at controlled temperatures, and injects the final derivatives into the GC-MS. thermofisher.com

Table 1: Comparison of Manual vs. Automated TMS Derivatization

Feature Manual Derivatization Automated On-Line Derivatization
Sample Throughput Low to moderate; performed in small batches. nih.gov High; allows for overlapping sample preparation and analysis. nih.gov
Reproducibility Lower; susceptible to variations in timing and handling. nih.gov Higher; standardized protocols reduce variability. nih.govnih.gov
Analyte Stability Derivatives may degrade while waiting for analysis. nih.gov Immediate injection post-derivatization minimizes degradation. thermofisher.com
Hands-on Time High; requires significant manual labor. thermofisher.com Minimal; the process is handled by a robotic autosampler. nih.gov

| Typical Reagents | MOX, MSTFA, BSTFA. gcms.cz | MOX, MSTFA with 1% TMCS. thermofisher.com |

Microwave-Assisted Derivatization for Enhanced Reaction Rates

Conventional derivatization methods often require lengthy incubation periods at elevated temperatures to drive the reaction to completion. Microwave-assisted silylation (MAS) has emerged as a powerful technique to dramatically accelerate these reactions. nih.govresearchgate.net Microwave irradiation provides rapid and homogeneous heating of the reaction mixture, leading to a significant reduction in derivatization time, often from hours to minutes. researchgate.netmdpi.com

Research has demonstrated the effectiveness of MAS for the rapid derivatization of various compounds, including ergosterol (B1671047) and steroids, using silylating agents like Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govresearchgate.net For instance, a method for determining ergosterol in cigarettes utilized MAS to derivatize the analyte with BSTFA. The study optimized conditions such as microwave power and irradiation time to achieve rapid and efficient derivatization. nih.gov

A comparative study on silylation methods for tocopherols (B72186) and sterols highlighted the efficiency of MAS. While conventional thermal silylation required 54 minutes at 55°C, temperature-controlled MAS achieved optimal results in just 1.2 minutes at 87°C. A power-controlled MAS method was even faster, requiring only 30 seconds at a microwave power of 300 W. researchgate.net These findings underscore the substantial time savings offered by microwave assistance.

The choice of solvent is also a critical parameter in the success of microwave-assisted derivatization. Solvents like pyridine (B92270) and dimethylformamide have been shown to be effective in promoting the desired silylation of steroids, preventing the formation of multiple derivative products that can occur with other solvents. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Silylation (MAS)

Parameter Conventional Thermal Silylation (CTS) Microwave-Assisted Silylation (MAS)
Reaction Time 54 minutes researchgate.net 0.5 - 1.2 minutes researchgate.net
Optimal Temperature 55°C researchgate.net 87°C (temperature-controlled) researchgate.net
Heating Method Block heater/oven researchgate.net Microwave irradiation nih.govresearchgate.net
Efficiency Efficient but time-consuming. researchgate.net Highly efficient with significant time reduction. researchgate.net

| Applications | Routine analysis of various compounds. | Rapid determination of ergosterol, tocopherols, sterols. nih.govresearchgate.net |

Application of Deuterated Silylating Agents for Isotopic Labeling and Compound Identification

The use of stable isotope-labeled internal standards is a gold standard for achieving accurate quantification in mass spectrometry. Deuterated silylating agents, such as deuterated N-methyl-N-(trimethylsilyl)trifluoroacetamide (d9-MSTFA), provide a convenient and effective way to generate these internal standards. This approach, known as isotopic labeling, is based on the principle that the deuterated and non-deuterated derivatizing agents have nearly identical reaction kinetics and the resulting derivatives exhibit similar chromatographic behavior.

In practice, a mixture of authentic standards is derivatized with the deuterated silylating agent. The resulting labeled derivatives are then spiked into the samples, which are subsequently derivatized with the non-deuterated reagent. In the GC-MS analysis, the labeled internal standards co-elute with their corresponding unlabeled analyte derivatives. Because they differ in mass, they can be distinguished by the mass spectrometer, allowing for precise quantification and correction for any variations in sample preparation or instrument response.

This technique has been successfully applied to the quantification of a wide range of metabolites, including amino acids, sugars, and organic acids. The use of d9-MSTFA to generate internal standards for each metabolite in a targeted GC-MS/MS method has been shown to overcome challenges associated with differing derivatization kinetics and derivative stability among various metabolites.

Beyond quantification, isotopic labeling with deuterated silylating agents also aids in the confident identification of unknown compounds. The characteristic mass shift between the natural and the labeled derivative in the mass spectrum provides a clear confirmation of the presence of a silyl group and can help in elucidating the structure of the analyte.

Table 3: Mentioned Compounds

Compound Name Abbreviation
This compound MTSA
N-Methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA
N,O-Bis(trimethylsilyl)acetamide BSA
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA
Trimethylchlorosilane TMCS
Methoxyamine hydrochloride MOX
Deuterated N-methyl-N-(trimethylsilyl)trifluoroacetamide d9-MSTFA
Ergosterol
Tocopherols
Pyridine

Future Research Directions and Emerging Paradigms

Development of Novel N-Methyl-N-(trimethylsilyl)acetamide Analogues with Enhanced Reactivity or Selectivity

The quest for superior silylating agents has spurred the development of analogues of this compound (MTSA) with tailored properties. Research in this area focuses on modifying the chemical structure of MTSA to enhance its reactivity, improve its selectivity for specific functional groups, and increase the stability of the resulting silyl (B83357) derivatives.

A prominent example is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) . The replacement of the acetyl group in MTSA with a trifluoroacetyl group significantly increases the silylating potential of the reagent. researchgate.net This enhanced reactivity is attributed to the strong electron-withdrawing nature of the trifluoromethyl group, which makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by the active hydrogen of the analyte. futminna.edu.ng MSTFA is particularly effective for the derivatization of less reactive functional groups and sterically hindered compounds. researchgate.net Furthermore, the byproducts of MSTFA are highly volatile, which is a significant advantage in analytical applications like gas chromatography (GC) as it minimizes interference with the analysis of target compounds. researchgate.netsigmaaldrich.com

Another important analogue is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) . This reagent introduces a bulkier tert-butyldimethylsilyl (TBDMS) group instead of the trimethylsilyl (B98337) (TMS) group. The resulting TBDMS derivatives exhibit significantly greater stability towards hydrolysis compared to TMS ethers, a crucial feature for analyses that require sample workup or involve aqueous environments. tcichemicals.com MTBSTFA has proven to be an efficient silylating agent for a wide range of functional groups, including alcohols, phenols, carboxylic acids, amines, and amides. wikipedia.org

The systematic development of these analogues is guided by structure-activity relationship (SAR) studies. By correlating structural modifications with changes in reactivity and selectivity, chemists can rationally design new silylating agents with desired characteristics. nih.gov For instance, increasing the steric bulk on the silicon atom can enhance selectivity for less hindered hydroxyl groups.

Analogue Key Structural Difference from MTSA Impact on Reactivity/Selectivity Primary Applications
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Acetyl group replaced by a trifluoroacetyl group.Increased reactivity due to the electron-withdrawing trifluoroacetyl group. researchgate.netfutminna.edu.ngGC-MS analysis, derivatization of a broad range of compounds, including less reactive ones. futminna.edu.ngsigmaaldrich.com
N,O-Bis(trimethylsilyl)acetamide (BSA) Contains a second trimethylsilyl group, attached to the oxygen atom.Highly reactive silyl donor. numberanalytics.comProtection of various functional groups in organic synthesis, derivatization for GC analysis. nih.gov
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Combines the features of BSA and MSTFA.More reactive than BSA due to the trifluoroacetamide (B147638) group, suitable for challenging derivatizations. High-throughput forensic analyses, organic acid profiling.
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) Trimethylsilyl group replaced by a tert-butyldimethylsilyl group.Forms more stable derivatives, less sensitive to moisture. tcichemicals.comwikipedia.orgDerivatization of amino acids and other compounds where derivative stability is critical.

Exploration of Green Chemistry Approaches in Silylation Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic and analytical methods, and silylation reactions are no exception. Researchers are actively exploring more environmentally benign approaches to reduce the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency.

One promising green technique is microwave-assisted silylation . Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter timeframes compared to conventional heating methods. nih.gov This can reduce energy consumption and potentially allow for the use of less reactive, and thus more stable and safer, silylating agents. Solvent-free microwave-assisted O-silylation procedures have been reported, further enhancing the green credentials of this approach. nih.gov

The use of ionic liquids (ILs) as alternative reaction media is another area of active investigation. nih.gov Ionic liquids are salts that are liquid at or near room temperature and possess unique properties such as negligible vapor pressure, high thermal stability, and tunable solvency. nih.govcolostate.eduacs.org These characteristics make them attractive replacements for volatile and often toxic organic solvents traditionally used in silylation reactions. sigmaaldrich.com For example, the formation of enol silyl ethers has been shown to be effective in ionic liquids. nih.gov Selenium-based ionic liquids have also been explored as recyclable solvents for related synthetic transformations. researchgate.net

Furthermore, the development of catalytic silylation methods represents a significant step towards greener processes. chemicalbook.com The use of catalysts can reduce the amount of silylating agent required and enable reactions to proceed under milder conditions. For example, iodine has been shown to promote the silylation of alcohols with silyl chlorides. actascientific.com

Integration of this compound in Next-Generation Analytical Platforms

This compound and its analogues are integral to many analytical workflows, particularly in gas chromatography-mass spectrometry (GC-MS). chromatographyonline.com The future in this area lies in the integration of silylation into next-generation analytical platforms that emphasize high-throughput analysis, automation, and multi-attribute monitoring.

Automated derivatization systems are becoming increasingly prevalent in metabolomics and other fields requiring the analysis of large numbers of samples. nih.gov These systems automate the entire derivatization process, from reagent addition to heating and sample injection, leading to improved reproducibility and throughput while minimizing manual labor and potential for human error. researchgate.net An automated TMS derivatization protocol has been shown to provide better reproducibility and higher peak intensity for many metabolites compared to manual methods. nih.gov

The concept of multi-attribute monitoring (MAM) , particularly in the biopharmaceutical industry, involves using a single analytical method to monitor multiple critical quality attributes of a product. researchgate.netgoogle.comspringernature.com While often associated with liquid chromatography-mass spectrometry (LC-MS) of intact or digested proteins, the principles of MAM can be extended to GC-MS-based methods where derivatization with reagents like MTSA is essential. By enabling the simultaneous analysis of various small molecule attributes, such as post-translational modifications or process-related impurities, MTSA-based derivatization can be a key component of comprehensive product characterization within a MAM framework. semi.ac.cn

Hyphenated analytical techniques , which couple a separation method with one or more spectroscopic detection methods (e.g., GC-MS, LC-NMR-MS), are powerful tools for the analysis of complex mixtures. nih.govnih.govrsc.org Online derivatization, where the silylation reaction occurs in a continuous flow system immediately prior to analysis, is a key development in this area. futminna.edu.ng This approach minimizes sample handling and degradation, and allows for real-time analysis, which is crucial for process analytical technology (PAT) applications.

Expansion of Synthetic Applications in Complex Molecule Synthesis and Advanced Materials

Beyond its well-established role in analytical derivatization, this compound and related silyl amides are valuable reagents in synthetic organic chemistry, particularly in the synthesis of complex molecules and the development of advanced materials.

In complex molecule synthesis , silyl groups introduced by reagents like MTSA and its analogues serve as versatile protecting groups for hydroxyl, amino, and carboxyl functions. researchgate.net The choice of the silylating agent allows for fine-tuning of the stability of the protecting group, which is critical in multi-step syntheses. For example, the robust TBDMS group, introduced by MTBSTFA, can withstand a wider range of reaction conditions than the TMS group. The use of silylating agents like N,O-Bis(trimethylsilyl)acetamide (BSA) has been instrumental in the total synthesis of complex natural products. nih.govresearchgate.net

The application of silylation extends to the field of advanced materials . The surface modification of materials through silylation can dramatically alter their properties. For instance, silylating the surface of silica (B1680970) can change its hydrophobicity, which is important for applications in chromatography, coatings, and composites. researchgate.netnih.gov Silylating agents can be used to functionalize materials like carbon nanotubes, introducing polar groups that can improve their dispersibility and compatibility with other materials. wikipedia.org There is also growing interest in the synthesis of organosilicon compounds for the development of silicon-based materials for industrial applications, where radical silylation reactions are proving to be a useful methodology. nih.gov

Advanced Theoretical Modeling for Predictive Silylation Outcomes and Reaction Design

Computational chemistry and theoretical modeling are becoming indispensable tools for understanding and predicting the outcomes of chemical reactions, including silylation. By employing methods such as Density Functional Theory (DFT), researchers can gain detailed insights into reaction mechanisms, transition states, and the factors that govern reactivity and selectivity.

Recent studies have utilized DFT to investigate the mechanism of trans-silylation reactions of N-trimethylsilyl-N-methylacetamide. google.com Such computational work can elucidate the intricate details of reaction pathways, including the potential for amide-imidate tautomerism and the role of intermediate complexes. google.com Theoretical calculations can also be used to understand the stereoselectivity of silylation reactions, for example, in the cobalt-catalyzed C-O bond silylation of alkenyl acetic esters. nih.gov

Q & A

Q. What are the primary synthetic routes for N-Methyl-N-(trimethylsilyl)acetamide (MSTFA), and how do reaction conditions influence yield?

MSTFA is synthesized via silylation of acetamide derivatives using trimethylsilyl (TMS) reagents. A common method involves reacting N-methylacetamide with hexamethyldisilazane (HMDS) or chlorotrimethylsilane (TMSCI) in anhydrous conditions. Key parameters include:

  • Solvent selection : Toluene or THF to ensure moisture-free environments.
  • Catalysts : Trace amounts of ammonium salts (e.g., NH₄Cl) to accelerate silylation.
  • Temperature : 60–80°C for 4–6 hours to optimize yield (>90%) . Impurities such as unreacted acetamide or residual siloxanes can be removed via vacuum distillation.

Q. How does MSTFA function as a derivatization agent in analytical chemistry?

MSTFA is widely used to enhance the volatility and thermal stability of polar compounds (e.g., carboxylic acids, amines) for gas chromatography-mass spectrometry (GC-MS). The mechanism involves:

  • Silylation : Replacement of active hydrogens (e.g., -OH, -NH) with trimethylsilyl groups.
  • Reaction conditions : Typically, 20–50 µL MSTFA is added to the sample in pyridine or acetonitrile, heated at 60–70°C for 30 minutes . This derivatization improves chromatographic resolution and sensitivity for low-volatility analytes.

Q. What safety protocols are critical when handling MSTFA in laboratory settings?

  • Ventilation : Use in fume hoods to avoid inhalation of volatile siloxanes.
  • Storage : Keep under inert gas (e.g., nitrogen) in airtight containers to prevent moisture-induced decomposition.
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

Advanced Questions

Q. How can derivatization efficiency with MSTFA be optimized for complex biological matrices?

Challenges in matrices like urine or plasma include competing reactions with matrix components (e.g., salts, proteins). Methodological optimizations:

  • pH adjustment : Neutralize samples to pH 7–8 to minimize side reactions with acidic/basic interferents.
  • Cleanup steps : Solid-phase extraction (SPE) to remove interferents prior to derivatization.
  • Catalyst addition : 1% TMSCI in MSTFA to enhance silylation of sterically hindered functional groups . Validate efficiency via spike-recovery experiments and internal standards (e.g., deuterated analogs).

Q. What analytical discrepancies arise from MSTFA-mediated derivatization, and how are they resolved?

Common issues include:

  • Incomplete derivatization : Observed as peak splitting or tailing in GC-MS. Solutions include prolonged reaction times (up to 60 minutes) or elevated temperatures (80°C).
  • Byproduct formation : Siloxane adducts may form with residual water. Use molecular sieves or anhydrous sodium sulfate during sample preparation.
  • Matrix effects : Co-elution of derivatized interferents. Employ tandem MS (GC-MS/MS) for selective ion monitoring .

Q. How does MSTFA compare to other silylating agents (e.g., BSTFA) in metabolomics studies?

  • Reactivity : MSTFA exhibits faster silylation kinetics for primary amines compared to N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
  • Volatility : MSTFA derivatives have lower molecular weights, improving GC separation for small molecules.
  • Limitations : Less effective for hydroxyl groups in sterically hindered environments, where BSTFA + TMSCI may be preferred .

Q. What advanced applications of MSTFA exist in structural elucidation of novel compounds?

MSTFA is employed in:

  • Hydrogen-deuterium exchange (HDX) : Silylation protects labile hydrogens, enabling precise localization of deuterium incorporation in NMR studies.
  • Reaction monitoring : In-situ derivatization coupled with real-time MS to track intermediate formation in multi-step syntheses .

Methodological Guidelines

  • Derivatization Protocol for Glyphosate Analysis :

    • Dissolve 10 mg of glyphosate in 1 mL of MSTFA:pyridine (1:1, v/v).
    • Heat at 70°C for 45 minutes.
    • Analyze via GC-MS using a DB-5MS column (30 m × 0.25 mm) with a 1.0 mL/min helium flow .
  • Troubleshooting Poor Derivatization :

    • Check for moisture contamination (Karl Fischer titration).
    • Optimize catalyst concentration (1–5% TMSCI) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.